

Pefloxacin-d5: A Technical Guide to Synthesis and Characterization

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Compound of Interest		
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This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **Pefloxacin-d5**, a deuterated analog of the fluoroquinolone antibiotic Pefloxacin. Stable isotope-labeled compounds like **Pefloxacin-d5** are essential internal standards for quantitative analysis in pharmacokinetic and metabolic studies, ensuring accuracy and reliability in mass spectrometry-based assays.[1][2] This document details the synthetic pathway, experimental protocols for characterization, and summarizes key analytical data.

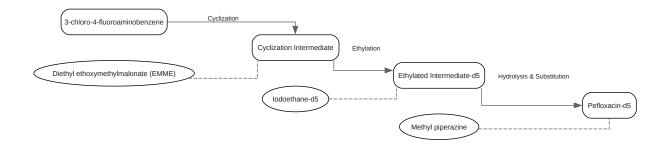
Synthesis of Pefloxacin-d5

The synthesis of **Pefloxacin-d5** involves a multi-step process starting from 3-chloro-4-fluoroaminobenzene. The overall yield for this process has been reported to be 36.0%.[3]

A key step in the synthesis is the introduction of the deuterated ethyl group using iodoethaned5. The general synthetic route is outlined below.[3]

Synthetic Pathway





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Caption: Synthetic pathway for Pefloxacin-d5.

Experimental Protocol: Synthesis

While a detailed, step-by-step protocol is not publicly available, the synthesis can be described in three main stages based on the literature[3]:

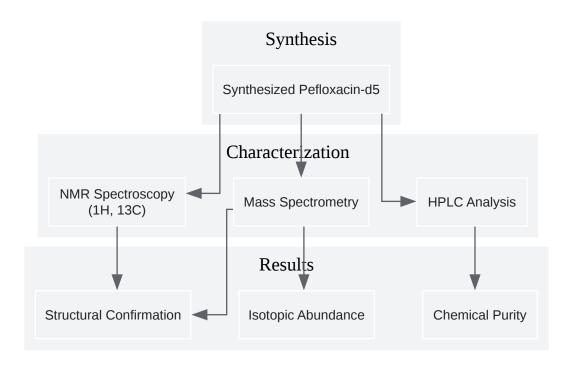
- Cyclization: The process begins with the cyclization of 3-chloro-4-fluoroaminobenzene with diethyl ethoxymethylmalonate (EMME) to form the quinolone ring structure.
- Deuterated Ethylation: The cyclized intermediate is then reacted with iodoethane-d5 to introduce the deuterated ethyl group at the N1 position of the quinolone ring.
- Hydrolysis and Substitution: Finally, the resulting ethylated intermediate undergoes hydrolysis and substitution with methyl piperazine to yield **Pefloxacin-d5**.[3]

Characterization of Pefloxacin-d5

The characterization of synthesized **Pefloxacin-d5** is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]

Characterization Workflow





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Caption: General workflow for the characterization of **Pefloxacin-d5**.

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H and ¹³C NMR: These techniques are used to confirm the chemical structure of Pefloxacin-d5. The absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum for the carbons of the ethyl group confirm the successful incorporation of deuterium. While specific peak lists for Pefloxacin-d5 are not readily available, the spectra would be compared to that of nondeuterated Pefloxacin.

Mass Spectrometry (MS)

• Electrospray Ionization (ESI-MS): ESI-MS is employed to determine the molecular weight of **Pefloxacin-d5** and to assess its isotopic purity. The mass spectrum of **Pefloxacin-d5** is expected to show a molecular ion peak ([M+H]+) at m/z 339.4, which is 5 units higher than that of unlabeled Pefloxacin (m/z 334.4), confirming the incorporation of five deuterium



atoms. The isotopic abundance can be calculated from the relative intensities of the isotopic peaks.

High-Performance Liquid Chromatography (HPLC)

- Reversed-Phase HPLC: This method is used to determine the chemical purity of the synthesized **Pefloxacin-d5**. While a specific method for **Pefloxacin-d5** is not detailed, a typical HPLC method for Pefloxacin can be adapted.
 - Column: A C18 reversed-phase column (e.g., Shim-pack CLC-ODS) is commonly used.[4]
 [5]
 - Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.025 M phosphoric acid) is a suitable mobile phase.[4][5] A common composition is acetonitrile:
 0.025 M phosphoric acid solution (13:87 v/v), with the pH adjusted to 2.9.[4]
 - Flow Rate: A flow rate of 1.0 mL/min is typically used.[4][5]
 - Detection: UV detection at a wavelength of approximately 275 nm is appropriate for Pefloxacin and its deuterated analog.[4]

Data Summary

The following tables summarize the available quantitative data for the synthesis and characterization of **Pefloxacin-d5**.

Table 1: Synthesis and Product Characteristics

Parameter	Value	Reference
Overall Yield	36.0%	[3]
Chemical Purity (by HPLC)	99.3%	[3]
Isotopic Abundance	99.6 atom% D	[3]
Molecular Formula	C17H15D5FN3O3	[1]
Molecular Weight	338.39 g/mol	[1]



Table 2: HPLC Method Parameters for Pefloxacin (Adaptable for Pefloxacin-d5)

Parameter	Condition	Reference
Column	Shim-pack CLC-ODS (C18)	[4]
Mobile Phase	Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9	[4]
Flow Rate	1.0 mL/min	[4]
Detection	UV at 275 nm	[4]
Retention Time (Pefloxacin)	~5.1 min (under similar conditions)	[5]

Table 3: Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Expected [M+H]+ (Pefloxacin)	m/z 334.2
Expected [M+H]+ (Pefloxacin-d5)	m/z 339.4

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